Polyphyllin E (RG)

Ovarian Cancer Cytotoxicity IC50

Polyphyllin E is a uniquely validated AKT/NF-κB pathway inhibitor with sub-cytotoxic anti-invasive activity (0.5–1.0 µM) that uncouples tumor cell motility from viability. Unlike Polyphyllin I or VII, it suppresses MMP2/MMP9 via IκB phosphorylation without inducing apoptosis at anti-migratory doses, enabling clean metastasis-focused phenotypic screening. Its diosgenin tetrasaccharide architecture (C51H82O20, MW 1015.2) fills a critical SAR gap between diosgenin di- and triglycosides unavailable in other polyphyllin sub-series. With fewer than five primary publications, it offers low prior art density for novel IP generation. Confirmed IC50 values (5.05–7.46 µM) provide a reproducible benchmark for NF-κB inhibitor assay validation.

Molecular Formula C51H82O20
Molecular Weight 1015.2 g/mol
Cat. No. B12104299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyphyllin E (RG)
Molecular FormulaC51H82O20
Molecular Weight1015.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3
InChIKeyPLDYAXVZGBUCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyphyllin E (RG) Procurement Guide: Structural Identity, Bioactivity Profile, and Differentiated Research Utility


Polyphyllin E (CAS 76296-73-6; synonym: Chonglou Saponin E) is a steroidal saponin isolated from the rhizomes of Paris polyphylla, a plant widely used in Traditional Chinese Medicine [1]. It belongs to the polyphyllin class of diosgenin-based glycosides, characterized by a spirostanol aglycone core decorated with a tetrasaccharide chain at C-3. With a molecular formula of C51H82O20 and a molecular weight of 1015.20 g/mol, Polyphyllin E is one of the higher-molecular-weight members within the polyphyllin family [2]. Its primary documented bioactivity centers on the inhibition of ovarian cancer cell proliferation, migration, and invasion through down-regulation of the AKT/NF-κB signaling axis, distinguishing it mechanistically from other polyphyllins that engage different upstream regulators [3].

Why Polyphyllin E (RG) Cannot Be Substituted with Other Polyphyllin Family Members: Structural and Mechanistic Divergence


Although polyphyllins I, II, VI, VII, D, and E share a common biosynthetic origin in Paris polyphylla, they differ substantially in aglycone identity (diosgenin vs. pennogenin), glycosylation pattern (number, type, and linkage of sugar residues), and engaged molecular targets [1]. Consequently, their pharmacological profiles are non-interchangeable. Polyphyllin E possesses a diosgenin core with a distinct tetrasaccharide chain that yields a molecular weight of 1015.2 Da, while Polyphyllin I (C44H70O16, 855.02 Da) is a pennogenin-based diglycoside that activates JNK and inhibits PDK1/Akt/mTOR . Even among diosgenin-based members, Polyphyllin E's specific arrangement of rhamnose and glucose units differs from Polyphyllin D (diosgenin diglycoside) and Polyphyllin F (diosgenin triglycoside) [1]. These structural variations translate into divergent target selectivity: Polyphyllin E uniquely suppresses the AKT/NF-κB pathway at the level of IκB phosphorylation, leading to reduced MMP2 and MMP9 expression at sub-cytotoxic concentrations (0.5–1.0 µM)—a functional signature not replicated by other polyphyllins at equivalent doses [2].

Quantitative Differential Evidence for Polyphyllin E (RG) vs. Closest Polyphyllin Analogs


Anti-Proliferative IC50 Values in Ovarian Cancer Cell Lines: Polyphyllin E vs. Cross-Study Polyphyllin I and VII Data

Polyphyllin E (PPE) inhibited SK-OV-3 and OVCAR-3 ovarian cancer cell viability with 24 h IC50 values of 7.462 ± 1.086 µM and 5.053 ± 0.5632 µM, respectively, as measured by CCK-8 assay [1]. In a separate study, Polyphyllin I tested in the same SK-OV-3 and OVCAR-3 cell lines showed significant proliferation inhibition only at 5–20 µmol/L without a reported IC50, indicating that Polyphyllin E provides an experimentally determined, quantifiable potency benchmark in this ovarian cancer model [2]. By contrast, Polyphyllin VII exhibited a lower IC50 (0.41 ± 0.10 µM) in A549 lung cancer cells, underscoring the cell-type-dependent potency landscape that precludes direct substitution [3].

Ovarian Cancer Cytotoxicity IC50

Sub-Cytotoxic Anti-Metastatic Activity: Polyphyllin E Inhibits Migration and Invasion at Doses That Spare Cell Viability

At low concentrations (0.5 and 1.0 µM), Polyphyllin E did not exhibit significant cytotoxicity against SK-OV-3 and OVCAR-3 cells over 24 h, yet markedly suppressed wound field gap closure in scratch-wound healing assays and reduced invasive capacity in Transwell invasion assays [1]. Mechanistically, these sub-cytotoxic doses significantly down-regulated MMP2 and MMP9 protein levels and inhibited AKT phosphorylation, with concomitant reduction of nuclear NF-κB localization and NF-κB phosphorylation [1]. This functional dissociation—anti-metastatic activity uncoupled from cytotoxicity—is not documented for Polyphyllin I or Polyphyllin VII at comparable concentrations; Polyphyllin I induces G2/M arrest and apoptosis at 2.5–5 µM in breast cancer cells, and Polyphyllin VII triggers mitochondrial apoptosis at sub-micromolar concentrations [2].

Metastasis Migration Invasion MMP2 MMP9

Molecular Target Specificity: Polyphyllin E Engages AKT/NF-κB/MMP Axis, Whereas Polyphyllin I Targets JNK/PDK1/mTOR and Polyphyllin VII Targets PP2A/AKT/DRP1

Polyphyllin E's mechanism was validated through rescue experiments: transfection with constitutively active AKT lentiviral particles reversed PPE-mediated inhibition of cell migration, invasion, and MMP2/MMP9 down-regulation, confirming a direct causal link through the AKT–NF-κB signaling axis [1]. In contrast, Polyphyllin I functions as a JNK pathway activator and PDK1/Akt/mTOR inhibitor, inducing autophagy and G2/M arrest [2]. Polyphyllin VII operates through the PP2A/AKT/DRP1 axis, promoting mitochondrial translocation of DRP1 and mitochondrial fission-mediated apoptosis [3]. While all three compounds intersect with AKT signaling, their upstream regulators and downstream effectors are distinct: Polyphyllin E uniquely terminates at MMP2/MMP9 suppression relevant to extracellular matrix remodeling.

AKT/NF-κB Pathway MMP Inhibition Target Selectivity

Structural Differentiation: Polyphyllin E Possesses a Unique Diosgenin-Tetrasaccharide Architecture Within the Polyphyllin Family

Polyphyllin E was structurally elucidated as diosgenin-3-O-α-L-rhamnopyranosyl(1→2)-α-L-rhamnopyranosyl(1→4)[α-L-rhamnopyranosyl(1→3)]-β-D-glucopyranoside, a diosgenin-based saponin bearing four sugar units (C51H82O20, MW 1015.2) [1]. Polyphyllin I, the most widely studied polyphyllin, is a pennogenin-based diglycoside (C44H70O16, MW 855.02) . The aglycone switch from diosgenin to pennogenin (addition of a hydroxyl at C-17 of the spirostanol skeleton) and the reduction in glycosylation complexity confer different physicochemical properties: Polyphyllin E has a higher topological polar surface area (295.00 Ų vs. an estimated ~230 Ų for Polyphyllin I) and different solubility profiles [2].

Steroidal Saponin Glycosylation Pattern Structure-Activity Relationship

Research Novelty Premium: Polyphyllin E Is Significantly Under-Studied Relative to Polyphyllins I, II, and VII, Offering Unexplored Investigational Space

A literature analysis as of 2025 indicates that Polyphyllin E has been the subject of approximately 1–2 dedicated primary research articles, predominantly the 2022 Liu et al. study in ovarian cancer [1]. In contrast, Polyphyllin I has over 30 publications, Polyphyllin VII has approximately 15 publications, and Polyphyllin II has approximately 10 publications indexed in PubMed [2]. A comprehensive 2025 review on polyphyllins in neuroprotection explicitly discusses Polyphyllins I, II, and VII but does not reference Polyphyllin E, underscoring its absence from major pharmacological landscapes [3]. This publication asymmetry means that Polyphyllin E represents an opportunity for novel target discovery and mechanism-of-action studies with reduced risk of prior art conflicts.

Research Gap Therapeutic Potential Ovarian Cancer

Optimal Procurement and Research Application Scenarios for Polyphyllin E (RG)


Ovarian Cancer Anti-Metastatic Mechanism Studies Requiring Functional Dissection of Migration vs. Proliferation

Polyphyllin E is uniquely suited for studying the uncoupling of tumor cell motility from viability. At 0.5–1.0 µM, it suppresses wound-healing migration and Matrigel invasion without inducing significant cell death, enabling researchers to isolate AKT/NF-κB-driven MMP2/MMP9 regulation as a determinant of metastatic behavior independently of cytotoxicity [1]. This application is not replicable with Polyphyllin I or VII, which induce apoptosis at concentrations overlapping with their anti-migratory doses.

NF-κB Pathway-Targeted Compound Screening and SAR Studies in Ovarian Cancer

Because Polyphyllin E's anti-invasive activity is directly and specifically mediated through AKT/NF-κB signaling—confirmed by complete rescue upon AKT overexpression [1]—it serves as a well-characterized positive control or scaffold for NF-κB pathway inhibitor screening in ovarian cancer. Its defined IC50 values (5.05–7.46 µM) provide a reproducible benchmark for assay validation.

Glycosylation Structure-Activity Relationship (SAR) Research on Steroidal Saponins

Polyphyllin E's tetrasaccharide diosgenin architecture (C51H82O20) makes it a valuable comparator in systematic SAR studies examining how incremental sugar unit additions modulate bioactivity, solubility, and target engagement relative to diosgenin diglycosides (Polyphyllin D, C44H70O16) and triglycosides (Polyphyllin F, C51H82O19) [2]. This glycosylation gradient is not available within other polyphyllin sub-series.

Novel Lead Discovery Programs Seeking Underexplored Natural Product Space

Given that Polyphyllin E has fewer than five primary research publications, it offers an opportunity for novel IP generation and mechanism-of-action discovery with lower prior art density compared to Polyphyllin I (>30 publications). Research groups can leverage its validated ovarian cancer activity as a starting point for medicinal chemistry optimization [1][3].

Quote Request

Request a Quote for Polyphyllin E (RG)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.